5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid
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Overview
Description
5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid is a heterocyclic compound that features both a furan and a pyrazole ring The presence of these rings makes it a compound of interest in various fields of research, including medicinal chemistry and materials science
Mechanism of Action
Target of Action
Compounds with similar structures have been known to exhibit a broad range of biological activities .
Mode of Action
It is known that the nitro group and the pyrazole ring in the compound could potentially interact with biological targets, leading to various biochemical reactions .
Biochemical Pathways
Similar compounds have been reported to influence a variety of biochemical pathways, including those involved in antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic activities .
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, suggesting that this compound could potentially have similar effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of a furan-2-carboxylic acid derivative with a nitro-substituted pyrazole under acidic or basic conditions. The reaction may require a catalyst to proceed efficiently and may involve steps such as nitration, cyclization, and purification through column chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and cyclization reactions, followed by purification processes such as recrystallization or distillation. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Comparison with Similar Compounds
Similar Compounds
- 4-nitro-1H-pyrazole-5-carboxylic acid
- 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carboxylic acid
Uniqueness
5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid is unique due to the combination of its furan and pyrazole rings, along with the nitro group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-[(4-nitropyrazol-1-yl)methyl]furan-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O5/c13-9(14)8-2-1-7(17-8)5-11-4-6(3-10-11)12(15)16/h1-4H,5H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTMBLNQUGWDNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)CN2C=C(C=N2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50389958 |
Source
|
Record name | 5-[(4-Nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50389958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436086-87-2 |
Source
|
Record name | 5-[(4-Nitro-1H-pyrazol-1-yl)methyl]-2-furancarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=436086-87-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[(4-Nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50389958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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